Cas no 1563409-36-8 (3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)

3-(4-Chloro-2-methylphenyl)prop-2-en-1-ol is a chlorinated aromatic alcohol with a propenyl side chain, offering versatile reactivity in organic synthesis. Its structure combines a chloro-substituted phenyl ring with a hydroxyl-functionalized allyl group, making it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electrophilic (chloro, methyl) and nucleophilic (hydroxyl, alkene) sites enables selective modifications, such as etherification, esterification, or further functionalization of the double bond. The compound’s stability under standard conditions and compatibility with common reagents enhance its utility in multi-step syntheses. Its well-defined molecular architecture supports precise control in constructing complex frameworks, particularly in medicinal chemistry applications.
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol structure
1563409-36-8 structure
商品名:3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
CAS番号:1563409-36-8
MF:C10H11ClO
メガワット:182.646742105484
CID:6051634
PubChem ID:83530194

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
    • EN300-1965219
    • 1563409-36-8
    • インチ: 1S/C10H11ClO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+
    • InChIKey: GQPUCHBXWQBVSZ-NSCUHMNNSA-N
    • ほほえんだ: ClC1C=CC(/C=C/CO)=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 182.0498427g/mol
  • どういたいしつりょう: 182.0498427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 20.2Ų

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1965219-0.05g
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
1563409-36-8
0.05g
$528.0 2023-09-17
Enamine
EN300-1965219-10.0g
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
1563409-36-8
10g
$3746.0 2023-06-04
Enamine
EN300-1965219-0.5g
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
1563409-36-8
0.5g
$603.0 2023-09-17
Enamine
EN300-1965219-5.0g
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
1563409-36-8
5g
$2525.0 2023-06-04
Enamine
EN300-1965219-1.0g
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
1563409-36-8
1g
$871.0 2023-06-04
Enamine
EN300-1965219-0.25g
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
1563409-36-8
0.25g
$579.0 2023-09-17
Enamine
EN300-1965219-0.1g
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
1563409-36-8
0.1g
$553.0 2023-09-17
Enamine
EN300-1965219-10g
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
1563409-36-8
10g
$2701.0 2023-09-17
Enamine
EN300-1965219-2.5g
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
1563409-36-8
2.5g
$1230.0 2023-09-17
Enamine
EN300-1965219-1g
3-(4-chloro-2-methylphenyl)prop-2-en-1-ol
1563409-36-8
1g
$628.0 2023-09-17

3-(4-chloro-2-methylphenyl)prop-2-en-1-ol 関連文献

3-(4-chloro-2-methylphenyl)prop-2-en-1-olに関する追加情報

3-(4-Chloro-2-methylphenyl)prop-2-en-1-ol (CAS No. 1563409-36-8): A Comprehensive Overview

3-(4-Chloro-2-methylphenyl)prop-2-en-1-ol (CAS No. 1563409-36-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (E)-3-(4-chloro-2-methylphenyl)allyl alcohol, is characterized by its unique structural features, which include a chlorinated and methylated aromatic ring and an allylic alcohol functional group. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol can be represented as C10H11ClO. The presence of the chloro and methyl substituents on the phenyl ring imparts specific electronic and steric properties that influence its reactivity and biological activity. The allylic alcohol moiety, on the other hand, provides a reactive site for further chemical modifications, making this compound a useful building block in organic synthesis.

In recent years, 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of anti-inflammatory agents and antimicrobial compounds. Research has shown that derivatives of this compound exhibit potent anti-inflammatory activity, making them promising candidates for the treatment of inflammatory diseases such as arthritis and asthma.

Beyond its anti-inflammatory properties, 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol has also been explored for its antimicrobial potential. Studies have demonstrated that certain derivatives of this compound possess significant antibacterial and antifungal activities against a range of pathogenic microorganisms. This makes it a valuable starting material for the development of novel antimicrobial agents, which are crucial in combating drug-resistant infections.

The synthetic versatility of 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol is another factor contributing to its importance in pharmaceutical research. The allylic alcohol functional group can undergo various chemical transformations, including alkylation, acylation, and halogenation, to produce a wide array of derivatives with diverse biological activities. These transformations are often facilitated by mild reaction conditions, making the synthesis process efficient and scalable.

In addition to its applications in drug discovery, 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol has also found use in other areas of chemical research. For instance, it has been employed as a ligand in transition metal-catalyzed reactions, where it enhances the catalytic activity and selectivity of metal complexes. This property makes it a valuable tool in the development of new catalytic systems for organic synthesis.

The physical properties of 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol, such as its melting point, boiling point, and solubility, are important considerations in both laboratory-scale experiments and industrial processes. It is typically a colorless liquid at room temperature with a characteristic odor. Its solubility in common organic solvents like ethanol, acetone, and dichloromethane makes it easy to handle and process in various chemical reactions.

Safety is a critical aspect when working with any chemical compound, and 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol is no exception. While it is not classified as a hazardous material under current regulations, proper handling precautions should be taken to ensure safe use. This includes using appropriate personal protective equipment (PPE), such as gloves and safety goggles, and working in well-ventilated areas to minimize exposure to vapors.

In conclusion, 3-(4-chloro-2-methylphenyl)prop-2-en-1-ol (CAS No. 1563409-36-8) is a multifaceted compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive starting material for the development of bioactive molecules with diverse applications. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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